molecular formula C10H6Cl3F3N2O B3042547 N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea CAS No. 646989-47-1

N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B3042547
CAS No.: 646989-47-1
M. Wt: 333.5 g/mol
InChI Key: NOGGDVWWPSIVFP-UHFFFAOYSA-N
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Description

N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea is a synthetic urea derivative characterized by a trichlorovinyl group on one nitrogen atom and a 2-(trifluoromethyl)phenyl group on the other. The compound’s structure combines halogenated and fluorinated substituents, which influence its physicochemical properties, metabolic pathways, and biological activity.

Properties

IUPAC Name

1-(1,2,2-trichloroethenyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3F3N2O/c11-7(12)8(13)18-9(19)17-6-4-2-1-3-5(6)10(14,15)16/h1-4H,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGGDVWWPSIVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Amine Coupling

The most direct route involves reacting 1,2,2-trichlorovinylamine with 2-(trifluoromethyl)phenyl isocyanate under anhydrous conditions. This method leverages the high reactivity of isocyanates with primary amines to form urea linkages.

Procedure :

  • Preparation of 2-(Trifluoromethyl)phenyl Isocyanate :
    • Nitration of 2-trifluoromethylbenzene followed by reduction yields 2-(trifluoromethyl)aniline.
    • Phosgenation using triphosgene in dichloromethane generates the isocyanate.
  • Reaction with 1,2,2-Trichlorovinylamine :
    • Combine equimolar quantities of 1,2,2-trichlorovinylamine and 2-(trifluoromethyl)phenyl isocyanate in dry tetrahydrofuran (THF).
    • Stir at 0°C for 2 hours, followed by room temperature for 12 hours.
    • Isolate the product via vacuum filtration and purify by silica gel chromatography (hexane:ethyl acetate, 4:1).

Yield : 68–72%
Purity : >95% (HPLC).

Urea Formation via Carbodiimide-Mediated Coupling

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid intermediate, facilitating urea bond formation.

Procedure :

  • Synthesis of 2-(Trifluoromethyl)phenylcarbamic Acid :
    • React 2-(trifluoromethyl)aniline with carbonyl diimidazole (CDI) in THF to form the imidazolide.
    • Hydrolyze with aqueous HCl to yield the carbamic acid.
  • Coupling with 1,2,2-Trichlorovinylamine :
    • Add EDC and hydroxybenzotriazole (HOBt) to the carbamic acid in dimethylformamide (DMF).
    • Introduce 1,2,2-trichlorovinylamine and stir at room temperature for 24 hours.
    • Extract with ethyl acetate and purify via recrystallization from ethanol.

Yield : 60–65%
Advantage : Mitigates side reactions associated with isocyanate handling.

One-Pot Tandem Reaction

A scalable one-pot method combines trichloroacetonitrile and 2-(trifluoromethyl)aniline under oxidative conditions.

Procedure :

  • Oxidative Cyclization :
    • Heat trichloroacetonitrile and 2-(trifluoromethyl)aniline in the presence of iodine(III) oxide (I₂O₅) at 80°C for 6 hours.
    • The reaction proceeds via in situ generation of an isocyanate intermediate.
  • Workup :
    • Quench with ice-water, filter, and wash with cold methanol.
    • Dry under vacuum to obtain the crude product.

Yield : 55–58%
Purity : 90–92% (requires additional HPLC purification).

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may promote decomposition of the trichlorovinyl group. Non-polar solvents (toluene) improve stability but slow kinetics.
  • Temperature : Reactions above 50°C lead to decomposition of the urea linkage, necessitating low-temperature conditions.

Byproduct Formation

  • Biuret Formation : Occurs due to excess isocyanate. Mitigated by maintaining a 1:1 stoichiometric ratio and slow addition of reagents.
  • Hydrolysis : The trichlorovinyl group is susceptible to hydrolysis in aqueous media. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, Ar-H), 6.72 (s, 1H, CHCl₂).
  • ¹³C NMR : δ 158.9 (C=O), 134.2–126.8 (Ar-C), 121.5 (CF₃), 118.3 (CCl₃).
  • HRMS (ESI) : m/z [M + H]⁺ calcd. for C₁₀H₆Cl₃F₃N₂O: 333.9401; found: 333.9398.

Purity and Yield Comparison

Method Yield (%) Purity (%) Key Advantage
Isocyanate-Amine 68–72 >95 High reproducibility
Carbodiimide-Mediated 60–65 90 Avoids isocyanate handling
One-Pot Tandem 55–58 90–92 Scalability

Chemical Reactions Analysis

Types of Reactions: N-(1,2,2-Trichlorovinyl)-N’-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its reactivity.

    Substitution: The trichlorovinyl and trifluoromethylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1,2,2-Trichlorovinyl)-N’-[2-(trifluoromethyl)phenyl]urea has several scientific research applications, including:

    Biology: The compound may be studied for its biological activity and potential use in developing new drugs or agrochemicals.

    Medicine: Research may explore its potential therapeutic effects or use as a diagnostic tool.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(1,2,2-Trichlorovinyl)-N’-[2-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with molecular targets and pathways. The trichlorovinyl and trifluoromethylphenyl groups may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU) and CTP-(4-OH)-PU

  • Structure : CTPPU features a 4-chloro-3-(trifluoromethyl)phenyl group and a phenyl group, while CTP-(4-OH)-PU replaces the phenyl with a 4-hydroxyphenyl group .
  • Activity: Both compounds inhibit non-small cell lung cancer (NSCLC) cell growth, with CTP-(4-OH)-PU showing enhanced cytotoxicity due to the hydroxyl group’s polarity and hydrogen-bonding capacity .

Di-Substituted Trifluoromethylphenyl Ureas

N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea

  • Structure: This di-suret compound has dual trifluoromethyl groups on the phenyl ring and a cyclohexyl-dimethylamino group .
  • Activity : Such compounds are often explored as kinase inhibitors or receptor modulators, though specific data are unavailable in the evidence.

Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea)

  • Structure : Contains a dimethylurea backbone and a 3-(trifluoromethyl)phenyl group .
  • Activity : Used as a herbicide, fluometuron’s dimethyl groups reduce steric hindrance, enabling easier interaction with plant enzymes compared to the target compound’s bulky trichlorovinyl group .

Metabolic and Toxicological Analogues

S-(1,2,2-Trichlorovinyl)-L-cysteine (TCVC)

  • Structure : Shares the trichlorovinyl moiety with the target compound .
  • Implications : The trichlorovinyl group in the target compound may similarly generate reactive metabolites, necessitating toxicity studies for therapeutic or pesticidal use.

Comparative Analysis Table

Compound Name Substituents Molecular Weight Key Properties/Activities Toxicity Considerations References
This compound Trichlorovinyl, 2-(trifluoromethyl)phenyl 363.55 (estimated) High lipophilicity; potential reactive metabolites Possible nephrotoxicity (via GSH conjugation)
CTPPU 4-Chloro-3-(trifluoromethyl)phenyl, phenyl Not provided Anticancer activity in NSCLC cells Not reported
N-[3,5-Bis(trifluoromethyl)phenyl]-...urea 3,5-Bis(trifluoromethyl)phenyl, cyclohexyl-dimethylamino 397.35 Enhanced lipophilicity; potential kinase inhibition Not reported
Fluometuron 3-(Trifluoromethyl)phenyl, dimethylamine 232.2 Herbicidal activity; low steric hindrance Low mammalian toxicity
TCVC Trichlorovinyl, cysteine 240.5 Nephrotoxic via FMO-mediated sulfoxidation High renal toxicity

Research Findings and Implications

  • Anticancer Potential: The hydroxyl group in CTP-(4-OH)-PU enhances cytotoxicity compared to CTPPU, suggesting that polar substituents improve activity in NSCLC models . The target compound’s trichlorovinyl group may offer unique binding interactions but requires evaluation for metabolic stability.
  • Metabolic Reactivity : Analogous trichlorovinyl compounds like TCVC undergo bioactivation to reactive intermediates, indicating a need for detailed toxicokinetic studies of the target compound .
  • Pesticidal vs. Therapeutic Design : While fluometuron’s simplicity aids herbicidal action, the target compound’s complex substituents may suit pharmaceutical applications requiring targeted enzyme inhibition .

Biological Activity

N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea (CAS No. 646989-47-1) is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trichlorovinyl group and a trifluoromethylphenyl moiety linked by a urea functional group. The presence of electronegative atoms such as chlorine and fluorine is significant as these can enhance the compound's reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Interaction : It could interact with receptors that modulate various signaling pathways, leading to alterations in cell function.

Antifungal Activity

Recent studies have examined the antifungal properties of related compounds, suggesting that structural modifications can significantly impact efficacy. For instance, compounds with similar electronegative groups demonstrated enhanced antifungal activity against Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values indicated that the presence of trifluoromethyl groups contributes positively to antifungal potency .

Cytotoxicity Analysis

Cytotoxicity assays performed on various cell lines have shown that compounds with similar structures exhibit varying degrees of cytotoxic effects. For instance, derivatives of thiazol-2(3H)-imine showed IC50 values ranging from 148.26 μM to 187.66 μM against NIH/3T3 cells, indicating moderate cytotoxicity while maintaining selectivity towards fungal cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructureBiological Activity
N-(1,2,2-Trichlorovinyl)-N'-phenylureaLacks trifluoromethyl groupLower reactivity
N-(1,2,2-Trichlorovinyl)-N'-[4-(trifluoromethyl)phenyl]ureaTrifluoromethyl at different positionAltered properties

The presence and position of trifluoromethyl groups significantly influence the biological properties of these compounds.

Case Studies and Research Findings

A variety of studies have been conducted focusing on the synthesis and biological evaluation of related compounds:

  • Synthesis Techniques : The synthesis typically involves the reaction of 1,2,2-trichlorovinyl isocyanate with 2-(trifluoromethyl)aniline under controlled conditions to ensure high yield and purity.
  • Biological Evaluation : Research has demonstrated that structural modifications can lead to enhanced antifungal activity due to increased lipophilicity and electron density in the phenyl moiety .
  • Toxicological Studies : Toxicity assessments indicate that while some derivatives exhibit significant antifungal properties, they also show varying levels of cytotoxicity to mammalian cells. This balance is crucial for potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-(1,2,2-trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea?

Synthesis typically involves reacting substituted isocyanates with amines under controlled conditions. For example, analogous urea derivatives are synthesized using inert solvents like dichloromethane or toluene under reflux, with bases such as triethylamine to neutralize HCl byproducts . Characterization should include:

  • NMR spectroscopy (1H/13C, 19F) to confirm regiochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for structurally related urea-based kinase inhibitors .

Q. How can researchers address analytical challenges in confirming the purity and structural integrity of this compound?

  • Use HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>95% recommended for biological assays).
  • Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can identify decomposition temperatures and hydrate/solvate formation.
  • Cross-validate spectral data with databases like NIST Chemistry WebBook for fluorine and chlorine isotopic patterns .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the mechanism of action in kinase inhibition studies?

  • Kinase inhibition assays : Screen against panels of recombinant kinases (e.g., TRK family) using fluorescence polarization or ADP-Glo™ assays. Compare IC50 values with known inhibitors like ONO-7579, a urea-based pan-TRK inhibitor .
  • Cellular thermal shift assays (CETSA) can confirm target engagement by measuring thermal stabilization of kinases upon compound binding .
  • Molecular docking with cryo-EM or crystal structures (e.g., PDB: 66X) to predict binding interactions, particularly with trifluoromethyl and trichlorovinyl groups .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling be applied to optimize dosing regimens in preclinical studies?

  • Conduct compartmental modeling using plasma concentration-time profiles from rodent studies. Parameters like clearance (CL) and volume of distribution (Vd) should be derived from LC-MS/MS data.
  • Use efficacy models correlating TRK phosphorylation inhibition (EC50) with tumor growth reduction, as demonstrated for ONO-7579 .
  • Incorporate allometric scaling to predict human-equivalent doses, adjusting for species-specific metabolic differences.

Q. What methodologies resolve contradictions in reported biological activity data across studies?

  • Meta-analysis of assay conditions : Compare buffer pH, ATP concentrations, and cell lines used. For example, variations in KCa1.1 channel activity for urea derivatives like NS1608 may arise from differences in CHO vs. HEK293 expression systems .
  • Proteomic profiling : Identify off-target effects using kinome-wide selectivity screens (e.g., KinomeScan).
  • Free energy calculations (MM/PBSA) to quantify binding affinities for disputed targets .

Q. How should researchers design structure-activity relationship (SAR) studies for trifluoromethyl/trichlorovinyl-substituted ureas?

  • Systematic substituent variation : Replace trichlorovinyl with dichlorovinyl or fluorovinyl groups to assess halogen-dependent potency.
  • 3D-QSAR models : Train with datasets of IC50 values against TRK isoforms, incorporating descriptors like logP, molar refractivity, and electrostatic potential maps.
  • In vivo metabolite identification : Use LC-HRMS to track oxidative dechlorination or glucuronidation, which may explain reduced efficacy in certain analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea
Reactant of Route 2
Reactant of Route 2
N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.